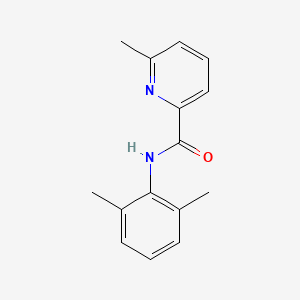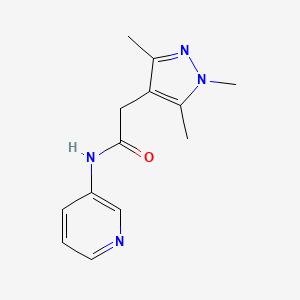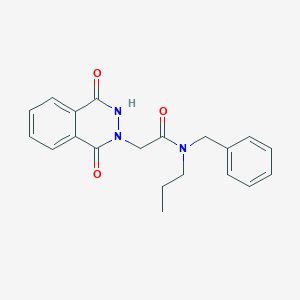
N-(2,6-dimethylphenyl)-6-methylpyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,6-dimethylphenyl)-6-methylpyridine-2-carboxamide, also known as DMXAA, is a small molecule drug that has been studied for its potential as an anti-cancer agent. DMXAA was first discovered in the 1990s and has since been the subject of numerous scientific studies. In
Mécanisme D'action
N-(2,6-dimethylphenyl)-6-methylpyridine-2-carboxamide works by activating the immune system to attack cancer cells. It does this by stimulating the production of cytokines, which are proteins that act as messengers between cells in the immune system. Specifically, N-(2,6-dimethylphenyl)-6-methylpyridine-2-carboxamide activates the production of tumor necrosis factor alpha (TNF-α), which is a cytokine that can cause cancer cells to die.
Biochemical and Physiological Effects:
N-(2,6-dimethylphenyl)-6-methylpyridine-2-carboxamide has been shown to have a variety of biochemical and physiological effects. In addition to activating the immune system, N-(2,6-dimethylphenyl)-6-methylpyridine-2-carboxamide has been shown to increase blood flow to tumors, which can enhance the effectiveness of chemotherapy and radiation therapy. N-(2,6-dimethylphenyl)-6-methylpyridine-2-carboxamide has also been shown to reduce the formation of new blood vessels, which can slow the growth of tumors.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(2,6-dimethylphenyl)-6-methylpyridine-2-carboxamide is that it has been shown to be effective in preclinical studies. However, one limitation is that N-(2,6-dimethylphenyl)-6-methylpyridine-2-carboxamide has not yet been approved for use in humans. Additionally, N-(2,6-dimethylphenyl)-6-methylpyridine-2-carboxamide has been shown to have a narrow therapeutic window, meaning that it can be toxic at high doses. This can make it difficult to determine the optimal dose for use in humans.
Orientations Futures
Future research on N-(2,6-dimethylphenyl)-6-methylpyridine-2-carboxamide could focus on several areas. One area of interest is the development of new synthesis methods that could make N-(2,6-dimethylphenyl)-6-methylpyridine-2-carboxamide more accessible for research and potential clinical use. Another area of interest is the identification of biomarkers that could be used to predict which patients are most likely to respond to N-(2,6-dimethylphenyl)-6-methylpyridine-2-carboxamide treatment. Additionally, future research could focus on the development of combination therapies that could enhance the effectiveness of N-(2,6-dimethylphenyl)-6-methylpyridine-2-carboxamide.
Méthodes De Synthèse
N-(2,6-dimethylphenyl)-6-methylpyridine-2-carboxamide can be synthesized through a multistep process starting with 2,6-dimethylphenylacetic acid. The acid is converted to an acid chloride, which is then reacted with 6-methylpyridine-2-amine to form the amide. The amide is then reduced to N-(2,6-dimethylphenyl)-6-methylpyridine-2-carboxamide using sodium borohydride.
Applications De Recherche Scientifique
N-(2,6-dimethylphenyl)-6-methylpyridine-2-carboxamide has been studied extensively for its potential as an anti-cancer agent. In preclinical studies, N-(2,6-dimethylphenyl)-6-methylpyridine-2-carboxamide has shown promising results in inhibiting the growth of various types of cancer cells, including lung, breast, and colon cancer. N-(2,6-dimethylphenyl)-6-methylpyridine-2-carboxamide has also been shown to enhance the effectiveness of chemotherapy and radiation therapy.
Propriétés
IUPAC Name |
N-(2,6-dimethylphenyl)-6-methylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-10-6-4-7-11(2)14(10)17-15(18)13-9-5-8-12(3)16-13/h4-9H,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKVKMSYJHULUML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC=CC(=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-dimethylphenyl)-6-methylpyridine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]propan-1-ol](/img/structure/B7538294.png)


![N-(2-{1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}ethyl)-2-furamide](/img/structure/B7538320.png)

![2-[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B7538337.png)

![5-methyl-N-[[4-(pyrrolidin-1-ylmethyl)phenyl]methyl]furan-2-carboxamide](/img/structure/B7538346.png)
![N~1~-{4-[2-(3-hydroxyanilino)-1,3-thiazol-4-yl]phenyl}acetamide](/img/structure/B7538355.png)
![4-[7-Methyl-3-(oxolan-2-ylmethylamino)imidazo[1,2-a]pyridin-2-yl]benzene-1,3-diol](/img/structure/B7538370.png)

![4-{4-[(4-methoxyphenyl)amino]quinazolin-2-yl}-N,N-dimethylpiperazine-1-sulfonamide](/img/structure/B7538378.png)

![(2,4-Dimethylphenyl)-[1-(4-methyl-2-thiophen-2-yl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methanone](/img/structure/B7538380.png)